molecular formula C20H16N2O2 B5747017 2-benzoyl-N-(2-pyridinylmethyl)benzamide

2-benzoyl-N-(2-pyridinylmethyl)benzamide

Cat. No. B5747017
M. Wt: 316.4 g/mol
InChI Key: LLUHFIZPGCLHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-(2-pyridinylmethyl)benzamide, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB is a small molecule inhibitor that has been shown to modulate various cellular pathways, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

2-benzoyl-N-(2-pyridinylmethyl)benzamide is a small molecule inhibitor that modulates various cellular pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-benzoyl-N-(2-pyridinylmethyl)benzamide leads to the upregulation of various genes involved in cell cycle regulation and apoptosis.
2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC inhibition by 2-benzoyl-N-(2-pyridinylmethyl)benzamide leads to the downregulation of various genes involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been shown to protect dopaminergic neurons from oxidative stress, which is a characteristic feature of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzoyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its specificity towards HDACs and PKCs. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to selectively inhibit HDACs and PKCs, making it a useful tool for studying the role of these enzymes in various cellular processes.
One of the limitations of using 2-benzoyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its low solubility in water. 2-benzoyl-N-(2-pyridinylmethyl)benzamide is a hydrophobic compound, making it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require water-soluble compounds.

Future Directions

There are several future directions for 2-benzoyl-N-(2-pyridinylmethyl)benzamide research. One area of research is in the development of 2-benzoyl-N-(2-pyridinylmethyl)benzamide analogs with improved solubility and potency. Another area of research is in the identification of new cellular pathways that are modulated by 2-benzoyl-N-(2-pyridinylmethyl)benzamide. This could lead to the discovery of new therapeutic targets for the treatment of various diseases.
Conclusion
In conclusion, 2-benzoyl-N-(2-pyridinylmethyl)benzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to modulate various cellular pathways, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 2-benzoyl-N-(2-pyridinylmethyl)benzamide as a therapeutic agent.

Synthesis Methods

The synthesis of 2-benzoyl-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-bromo-N-(2-pyridinylmethyl)benzamide with benzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure 2-benzoyl-N-(2-pyridinylmethyl)benzamide. The yield of 2-benzoyl-N-(2-pyridinylmethyl)benzamide obtained from this method is approximately 40-50%.

Scientific Research Applications

2-benzoyl-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in cancer treatment. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It does so by inducing cell cycle arrest and apoptosis in cancer cells. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
2-benzoyl-N-(2-pyridinylmethyl)benzamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-benzoyl-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress, which is a characteristic feature of Parkinson's disease.

properties

IUPAC Name

2-benzoyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(15-8-2-1-3-9-15)17-11-4-5-12-18(17)20(24)22-14-16-10-6-7-13-21-16/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUHFIZPGCLHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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